molecular formula C15H27NO3 B13830502 Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate CAS No. 56471-39-7

Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate

Cat. No.: B13830502
CAS No.: 56471-39-7
M. Wt: 269.38 g/mol
InChI Key: JEXZWBPMWANTAR-UHFFFAOYSA-N
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Description

Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate is a chemical compound with a complex structure, characterized by the presence of an ethyl ester, a glycine derivative, and a cycloheptyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate typically involves the reaction of glycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 1-(isopropyl)cycloheptyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can be compared with other similar compounds, such as:

    Ethyl N-[[1-(methyl)cycloheptyl]carbonyl]glycinate: Differing by the substitution of an isopropyl group with a methyl group.

    Ethyl N-[[1-(isopropyl)cyclohexyl]carbonyl]glycinate: Differing by the cycloheptyl group being replaced with a cyclohexyl group.

Properties

CAS No.

56471-39-7

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

propyl N-(1-propan-2-ylcycloheptanecarbonyl)carbamate

InChI

InChI=1S/C15H27NO3/c1-4-11-19-14(18)16-13(17)15(12(2)3)9-7-5-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,17,18)

InChI Key

JEXZWBPMWANTAR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC(=O)C1(CCCCCC1)C(C)C

Origin of Product

United States

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